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Basic Red 54

Cat. No.: B1172004
CAS No.: 12270-28-9
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Description

Historical Trajectories of Basic Dye Research: A Contextual Review

The history of dyeing is ancient, with natural colorants derived from plants, insects, and minerals being used for millennia. iwaponline.comresearchgate.net Evidence of textile dyeing dates back to the Neolithic period. researchgate.net Early civilizations in Egypt, India, and China developed sophisticated dyeing techniques using substances like indigo (B80030) and madder. iwaponline.comresearchgate.net These natural dyes were often expensive and produced colors of limited intensity and durability. iwaponline.comresearchgate.net

A paradigm shift occurred in 1856 with William Henry Perkin's accidental synthesis of mauveine, the first synthetic dye. mdpi.com This discovery not only revolutionized the textile industry but also catalyzed the growth of the synthetic organic chemical industry. iwaponline.com Basic dyes were among the earliest classes of these synthetic colorants. They are characterized by their cationic nature, which allows them to bond with materials bearing an anionic charge, such as wool, silk, and later, acrylic fibers. The advent of synthetic dyes like the basic dyes democratized color, making vibrant and lasting hues widely accessible and affordable for the first time. mdpi.comresearchgate.net

Evolution of Research Paradigms for Azo Dye Chemistry and Application

The discovery of diazo compounds around 1858 opened the door to the largest and most versatile class of synthetic dyes: azo dyes. mdpi.commdpi.com These compounds are defined by the presence of one or more azo groups (–N=N–) connecting aromatic rings. mdpi.commdpi.com The chemistry of azo dyes is centered on a two-step process: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with a suitable coupling component, such as a phenol (B47542) or another aromatic amine. researchgate.net

This straightforward and adaptable synthesis allows for the creation of a vast spectrum of colors, including yellows, oranges, reds, browns, and blues. mdpi.comresearchgate.net The specific color is determined by the chemical structure of the aromatic systems and any substituent groups, which alter the extent of the conjugated electron system. mdpi.com The first direct dye, Congo Red, was an azo dye discovered in 1884. mdpi.comairweb.org Over time, research has led to the development of various sub-classes of azo dyes tailored for specific applications, including acid, direct, and disperse dyes, making them a cornerstone of the modern dye industry, accounting for over 60% of all commercial dyes. mdpi.commedchemexpress.com Basic Red 54 belongs to this extensive family as a monoazo dye. ripublication.com

Contemporary Significance of this compound in Specialized Academic Inquiry

In recent years, the focus of much academic research involving dyes has shifted from synthesis and application to their environmental impact and remediation. Due to their complex aromatic structure, many synthetic dyes, including this compound, are resistant to degradation and can persist in industrial effluents. researchgate.net Consequently, this dye has become a subject of specialized inquiry, particularly in the development of advanced wastewater treatment technologies.

Current research on this compound and its close analogue, Basic Red 46, is concentrated in two main areas: adsorption and advanced oxidation processes (AOPs). Academic studies investigate the use of novel and low-cost materials to remove these dyes from water. These adsorbents are evaluated based on their removal efficiency under various conditions. Another significant area of research is the use of AOPs, such as photocatalysis, to chemically degrade the dye molecule into simpler, less harmful compounds. researchgate.net

These lines of inquiry demonstrate the contemporary significance of this compound as a model compound for developing and testing new environmental remediation strategies. The findings from these studies contribute to a broader evidence base for treating textile industry wastewater. unirioja.es

Interactive Data Tables

Research Findings on Adsorption of Basic Cationic Red Dyes

The following table summarizes findings from various academic studies on the removal of basic red dyes from aqueous solutions using different adsorbent materials.

Adsorbent MaterialTarget DyeKey ConditionsMaximum Removal / Adsorption CapacitySource
Sugarcane Bagasse (SCB)Basic Red 46pH, particle size, adsorbent dosage, contact time optimized via response surface design95.0% removal acs.org
Pine Tree LeavesBasic Red 46Not specifiedStrong affinity observed mdpi.com
Bentonite (B74815)Basic Red 2pH increase enhanced removal; Temp. (15-45°C) & NaCl had little effectHigh adsorption capacity due to cation exchange
Unburned Carbon (from coal gasification)Methylene Blue (Cationic)Temp: 328 K476.19 mg/g mdpi.com

Research Findings on Photocatalytic Degradation of Basic Cationic Red Dyes

This table presents results from studies focused on the degradation of basic red dyes using advanced oxidation processes.

Photocatalytic SystemTarget Dye(s)Key ConditionsDegradation / Mineralization ResultsSource
UV / TiO₂ / PeriodateBasic Red 46 & Basic Yellow 28pH 3.0, 1 g/L TiO₂, 5 mM periodate, 3h illumination76% mineralization (for 100 mg/L BR46) researchgate.net
TiO₂ / Xanthan Gum (Solar-induced)Reactive Red & Reactive TurquoisepH 5, 25 mg/L catalyst, 400 mg/L H₂O₂, 120 min irradiation92.5% degradation (Reactive Red) mdpi.com
ZnO, TiO₂/C₃N₄, ZnO/C₃N₄ (UV-induced)Red Dye Solution90 min UV irradiation68% degradation (ZnO), 57% (TiO₂/C₃N₄), 53% (ZnO/C₃N₄) researchgate.net

Properties

CAS No.

12270-28-9

Molecular Formula

C41H50N2O11

Origin of Product

United States

Synthesis, Derivatization, and Reaction Mechanisms of Basic Red 54

Advanced Synthetic Routes and Methodological Advancements for Basic Red 54 Analogs

The traditional synthesis of azo dyes, including the class to which this compound belongs, is a well-established two-stage process. nih.gov The first stage is diazotization, where a primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.govchemistrystudent.com The second stage is the azo coupling, an electrophilic aromatic substitution reaction where the highly reactive diazonium salt acts as an electrophile and attacks an electron-rich coupling partner, such as a phenol (B47542) or an aniline (B41778) derivative, to form the final azo compound. numberanalytics.comwikipedia.org The entire process is generally carried out in an aqueous medium. researchgate.net

While this conventional route is effective, recent research has focused on developing more advanced and environmentally benign synthetic methodologies. These advancements aim to improve reaction efficiency, reduce waste, and enhance product quality.

Advanced Methodologies for Azo Dye Synthesis:

Supercritical Carbon Dioxide (scCO₂): An innovative one-pot method for synthesizing nonionic azo dyes has been developed using supercritical CO₂ as the solvent. This approach eliminates the need for mineral acids, thereby reducing the high electrolyte concentrations in wastewater typical of conventional methods. researchgate.net The yield of the reaction in scCO₂ is significantly influenced by temperature, with higher temperatures generally leading to better yields. researchgate.net

Sonochemical Synthesis: The use of ultrasound has been explored as an energy-efficient technique for azo dye synthesis. Sonochemistry can lead to higher reaction rates and provides better control over the particle size of the resulting dye. researchgate.net

Microwave-Assisted Synthesis: For various classes of dyes, microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing yields. This technique provides efficient and uniform heating, which can minimize the formation of byproducts.

The optimization of these advanced synthetic routes involves careful control of reaction parameters. For instance, in a supercritical fluid system, both temperature and pressure are critical variables that affect reaction yield.

Table 1: Illustrative Optimization of Azo Dye Synthesis in Supercritical CO₂

Trial Temperature (°C) Pressure (MPa) Reaction Time (h) Product Yield (%)
1 40 15 4 35
2 60 15 4 72
3 80 15 4 91
4 80 20 4 90
5 80 25 4 92

This table is illustrative, based on findings for azo dye synthesis in supercritical CO₂. researchgate.net It demonstrates the significant positive effect of temperature on product yield, while pressure shows a lesser impact above a certain threshold.

Mechanistic Investigations of this compound Formation and Intramolecular Reactivity

Mechanism of Formation

The formation of this compound, as an azo dye, proceeds via a classical electrophilic aromatic substitution mechanism. numberanalytics.comslideshare.net The reaction can be dissected into two primary mechanistic stages following the initial formation of the diazonium ion.

Formation of the Sigma (σ) Complex: The aryldiazonium cation (Ar-N₂⁺), a potent electrophile, attacks the electron-rich aromatic ring of the coupling component. This attack disrupts the aromaticity of the coupling ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or an arenium ion. numberanalytics.com This step is typically the slow, rate-determining step of the reaction. slideshare.net

Deprotonation and Aromatization: In the final step, a base (which can be water, a solvent molecule, or another species in the reaction mixture) abstracts a proton from the carbon atom that was attacked by the diazonium ion. This restores the aromaticity of the ring and results in the formation of the stable azo linkage (-N=N-), yielding the final dye molecule. slideshare.net

The pH of the reaction medium is a critical factor; the coupling component must be in its most nucleophilic form. numberanalytics.com For example, coupling with phenols is best performed under mildly alkaline conditions to form the more reactive phenoxide ion, whereas coupling with anilines is carried out in weakly acidic conditions. numberanalytics.com

Intramolecular Reactivity: Azo-Hydrazone Tautomerism

A significant aspect of the intramolecular reactivity and structure of many azo dyes, particularly those with hydroxyl or amino groups positioned ortho or para to the azo linkage, is the phenomenon of azo-hydrazone tautomerism. researchgate.netdoaj.org This is a constitutional isomerism where the molecule exists in a dynamic equilibrium between two forms: the azo form and the hydrazone form. researchgate.net

Azo Form: Contains the characteristic aryl-N=N-aryl linkage.

Hydrazone Form: Contains a ketone or imine group with a C=N-NH-aryl linkage.

This equilibrium is not static and can be influenced by several factors:

Solvent: The polarity of the solvent can shift the equilibrium.

pH: The acidity or basicity of the medium can favor one tautomer over the other. researchgate.netrsc.org

Temperature: Changes in temperature can affect the position of the equilibrium. dergipark.org.tr

Molecular Structure: The electronic nature of substituents on the aromatic rings plays a crucial role. doaj.org

The two tautomers possess different physicochemical properties, including their absorption spectra, which directly impacts the final color of the dye. researchgate.netdoaj.org For many commercial azo pigments, the more stable hydrazone form is known to predominate in the solid state. researchgate.netdoaj.org The existence of this equilibrium is fundamental to understanding the coloration and stability of dyes like this compound.

Strategies for Molecular Modification and Functionalization in this compound Chemistry

Molecular modification and functionalization are essential strategies for fine-tuning the properties of dyes, including their color, solubility, fastness, and affinity for specific substrates. For cationic dyes like this compound, these strategies are often integral to the synthesis itself.

A primary strategy involves the use of precursors containing reactive functional groups. For instance, a common precursor for several cationic red azo dyes is N-Ethyl-N-(2-chloroethyl)aniline. wikipedia.org The chloroethyl group (-CH₂CH₂Cl) is a reactive handle. After the azo coupling reaction is performed on the aniline ring, this chloroethyl group can be quaternized by reacting it with a tertiary amine or a heterocyclic base like pyridine (B92270). This step introduces a permanent positive charge, transforming the molecule into a cationic dye. wikipedia.org

Another key strategy is the variation of the diazo and coupling components used in the synthesis. By systematically changing the substituents on either the amine precursor or the coupling partner, a library of dye analogs can be created with a wide range of properties.

Table 2: Molecular Modification Strategies and Their Effects

Modification Strategy Precursor/Reagent Example Resulting Functional Group/Structure Potential Effect on Dye Properties
Introduction of Cationic Charge Quaternization of a chloroethyl group with pyridine wikipedia.org N-ethyl-N-(2-pyridinioethyl) group Confers cationic nature, essential for dyeing acrylic fibers.
Altering Hydrophobicity Using long-chain alkyl anilines (e.g., p-n-decylaniline) as the diazo component. scirp.org Azo dye with a C₁₀H₂₁ tail Increases solubility in non-polar solvents and oils.
Modifying Electronic Properties Introducing electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the aromatic rings. Substituted azobenzene (B91143) core Shifts the absorption maximum (color), alters lightfastness.

| Incorporating Heterocycles | Using a heterocyclic amine (e.g., aminothiazole) as the diazo component or a heterocyclic coupling component. rsc.org | Heterocyclic azo dye | Can lead to novel colors and improved biological or photophysical properties. |

These molecular modifications allow for the rational design of new dyes based on the this compound scaffold, tailored for specific high-performance applications in textiles, printing, and other technological fields.

Interactions of Basic Red 54 with Diverse Substrates and Environmental Media

Spectroscopic Probes of Dye-Substrate Intermolecular Forces

Spectroscopic techniques are crucial for understanding the non-covalent interactions between Basic Red 54 and different substrates. These methods provide insight into the specific forces driving the association of the dye with solid surfaces and other molecules.

Elucidation of Electrostatic Interactions and Hydrogen Bonding Dynamics

Electrostatic interactions are a primary driving force for the adsorption of the cationic dye this compound onto various surfaces. Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool to identify the functional groups involved in these interactions. Studies on the adsorption of similar basic dyes onto materials like eucalyptus bark and modified kaolinite (B1170537) clays (B1170129) have shown that the process is often driven by an electrostatic complexation mechanism. sci-hub.stajol.info The surface of many adsorbents possesses a pH-dependent charge; at a pH above the point of zero charge (pHpzc), the surface is typically negative, attracting the cationic dye molecules. nih.gov

FTIR analysis before and after dye adsorption reveals shifts in the vibrational frequencies of surface functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, indicating their involvement in the binding process. sci-hub.stresearchgate.netchemrxiv.org For instance, changes in the characteristic peaks of these groups on an adsorbent's surface confirm their participation in electrostatic attraction or hydrogen bonding with the dye molecules. mdpi.com Hydrogen bonds can form between the hydrogen atoms of the adsorbent's hydroxyl or carboxyl groups and the nitrogen or oxygen atoms in the this compound molecule, or vice-versa. nih.govresearchgate.neturl.edu These interactions are dynamic and are influenced by the surrounding environment, such as the pH and the presence of other ions. biorxiv.orgacs.org

Analysis of Hydrophobic and π-π Stacking Phenomena

UV-Visible spectroscopy is often employed to study these phenomena. primescholars.com The aggregation of dye molecules, driven by hydrophobic and π-π interactions, can cause a shift in the maximum absorption wavelength (λmax). primescholars.comthermofisher.com H-aggregates (face-to-face stacking) typically result in a blue-shift (hypsochromic shift), while J-aggregates (head-to-tail arrangement) cause a red-shift (bathochromic shift) in the absorption spectrum. mdpi.com The extent of these interactions can be influenced by factors such as dye concentration and the nature of the solvent. primescholars.com Studies on various organic dyes have confirmed that π-π stacking is a crucial mechanism for their adsorption onto materials with aromatic components. biorxiv.orgnih.gov

Adsorption Mechanisms and Thermodynamics on Adsorbent Materials

The removal of this compound from aqueous solutions is frequently achieved through adsorption onto various materials. Understanding the mechanisms and thermodynamics of this process is essential for designing effective remediation technologies.

Isotherm and Kinetic Modeling of this compound Adsorption

To describe the equilibrium and kinetics of this compound adsorption, various mathematical models are employed. Adsorption isotherms describe the relationship between the amount of dye adsorbed on the adsorbent and the concentration of the dye remaining in the solution at equilibrium.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. sci-hub.sejmaterenvironsci.com The Freundlich isotherm , on the other hand, is an empirical model that describes multilayer adsorption on a heterogeneous surface. sci-hub.seresearchgate.net The choice of the best-fitting model depends on the specific adsorbent-adsorbate system. For instance, the adsorption of some basic dyes has been shown to fit the Langmuir model well, indicating a monolayer coverage, while others are better described by the Freundlich model, suggesting a heterogeneous surface. ajol.infodergipark.org.tr

Table 1: Common Adsorption Isotherm Models for this compound

Isotherm ModelLinear EquationParametersAssumptions
LangmuirCe/qe = 1/(KLqmax) + Ce/qmaxqmax (maximum adsorption capacity), KL (Langmuir constant)Monolayer adsorption on a homogeneous surface. sci-hub.sebrieflands.com
Freundlichlog(qe) = log(KF) + (1/n)log(Ce)KF (Freundlich constant related to capacity), n (heterogeneity factor)Multilayer adsorption on a heterogeneous surface. researchgate.netbrieflands.com
Temkinqe = B ln(A) + B ln(Ce)A (Temkin isotherm equilibrium binding constant), B (constant related to heat of adsorption)Considers the effect of indirect adsorbate-adsorbate interactions on adsorption. sci-hub.se

Adsorption kinetics describe the rate at which the dye is removed from the solution. The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available sites, often associated with physisorption. nih.govresearchgate.netpjoes.com The pseudo-second-order model implies that the rate-limiting step is chemisorption, involving valence forces through sharing or exchange of electrons. nih.govresearchgate.net Many studies on basic dyes have found that the pseudo-second-order model provides a better fit for the experimental data, suggesting that chemisorption plays a significant role. mdpi.comajol.info

Table 2: Common Adsorption Kinetic Models for this compound

Kinetic ModelLinear EquationParametersDescription
Pseudo-First-Orderlog(qe - qt) = log(qe) - (k1/2.303)tk1 (rate constant), qe (equilibrium adsorption capacity)Assumes the rate is limited by the diffusion of adsorbate to the surface. nih.govpjoes.com
Pseudo-Second-Ordert/qt = 1/(k2qe2) + t/qek2 (rate constant), qe (equilibrium adsorption capacity)Assumes the rate-limiting step is chemisorption. nih.govresearchgate.net

Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide insight into the spontaneity and nature of the adsorption process. mdpi.com A negative ΔG° indicates a spontaneous process. ajol.info The sign of ΔH° reveals whether the adsorption is exothermic (negative) or endothermic (positive). tlr-journal.com

Influence of Environmental Parameters on Adsorption Dynamics (e.g., pH, ionic strength)

The efficiency of this compound adsorption is highly dependent on environmental factors like pH and ionic strength. sci-hub.stscielo.org.mx

pH: The pH of the solution affects both the surface charge of the adsorbent and the ionization of the dye molecule. For cationic dyes like this compound, adsorption is generally more favorable at higher pH values (basic conditions), where the adsorbent surface tends to be more negatively charged, thus enhancing electrostatic attraction. sci-hub.stpsu.edu Conversely, at low pH (acidic conditions), the surface may become positively charged, leading to electrostatic repulsion and reduced adsorption. sci-hub.st

Ionic Strength: The presence of salts in the solution can influence adsorption by competing with dye molecules for active sites or by screening the electrostatic interactions between the dye and the adsorbent. acs.org An increase in ionic strength can sometimes lead to a decrease in adsorption due to the competition from salt cations. acs.org However, in some cases, increasing ionic strength can enhance adsorption by compressing the electrical double layer around the adsorbent particles, which can reduce electrostatic repulsion between adsorbed dye molecules. researchgate.netpsu.edu It can also promote dye aggregation in solution, which may affect the adsorption mechanism. researchgate.net

Interfacial Phenomena and Surface Chemistry of this compound Interactions

The interaction of this compound at the solid-liquid interface is governed by a combination of surface chemistry and interfacial phenomena. The surface of an adsorbent in an aqueous medium typically develops an electrical double layer. anton-paar.com The potential at the shear plane of this layer is known as the zeta potential , which is a key indicator of the surface charge. dataphysics-instruments.commicrotrac.com

Zeta potential measurements are valuable for understanding the electrostatic interactions between this compound and an adsorbent. mdpi.comcolostate.edu A negative zeta potential for the adsorbent in the pH range of interest would favor the adsorption of the positively charged this compound molecules. The point of zero charge (pHPZC) is the pH at which the net surface charge of the adsorbent is zero. nih.gov At pH values above the pHPZC, the surface is negatively charged, while below it, the surface is positively charged. Therefore, maximum adsorption of cationic dyes is often observed at pH > pHPZC. nih.gov

The adsorption process can alter the surface chemistry of the adsorbent. FTIR spectroscopy can confirm the formation of new bonds or interactions at the interface. acs.org For example, the appearance of new peaks or shifts in existing peaks corresponding to the functional groups of this compound on the adsorbent's spectrum after adsorption provides direct evidence of the dye's presence and interaction at the surface. sci-hub.st

Environmental Fate, Transformation, and Remediation of Basic Red 54

Advanced Oxidation Processes for Basic Red 54 Degradation

Advanced Oxidation Processes (AOPs) are a cornerstone of modern wastewater treatment, characterized by the generation of highly reactive species, predominantly hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of organic pollutants, including this compound.

Photocatalysis is a prominent AOP that employs a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which generates electron-hole pairs upon light absorption. acs.org These charge carriers are the engines of the degradation process. The foundational mechanism is initiated when a photon with energy exceeding the catalyst's bandgap excites an electron from the valence band to the conduction band, creating a positive hole. acs.orgresearchgate.net These holes can either directly oxidize the adsorbed dye molecules or react with water to form hydroxyl radicals. acs.org Concurrently, the electrons in the conduction band can reduce dissolved oxygen to produce superoxide (B77818) radical anions (•O₂⁻), which also contribute to the oxidative degradation of the dye. acs.org

The efficiency of photocatalytic degradation of cationic dyes like this compound can be significantly improved through various strategies:

Material Modification: The development of composite materials, such as SnFe₂O₄/g-C₃N₄ heterojunction nanocomposites, has demonstrated enhanced photocatalytic activity compared to individual components. mdpi.com Doping the photocatalyst with specific metals or non-metals can also extend its light absorption into the visible spectrum and reduce the rapid recombination of electron-hole pairs. rsc.org

Adsorption Enhancement: The integration of a potent adsorbent like aluminum oxide (Al₂O₃) with the photocatalyst can increase the concentration of dye molecules at the catalyst's surface, thereby accelerating the degradation rate. dergipark.org.tr

Process Parameter Optimization: The pH of the solution is a critical factor; for cationic dyes, a higher pH generally enhances degradation by promoting a negatively charged catalyst surface, which facilitates dye adsorption. ias.ac.in Furthermore, optimizing the catalyst dosage and initial dye concentration is crucial, as excessive catalyst can lead to light scattering, and high dye concentrations can impede light penetration to the catalyst surface. mdpi.comias.ac.in

Table 1: Factors Enhancing Photocatalytic Degradation of Cationic Dyes
Enhancement StrategyMechanismExampleReference(s)
Composite Nanomaterials Improved charge separation and visible light absorption.SnFe₂O₄/g-C₃N₄ mdpi.com
Combination with Adsorbents Increased local dye concentration near the catalyst.Al₂O₃ with Ag₃VO₄ dergipark.org.tr
pH Adjustment Optimized surface charge for enhanced dye adsorption.Higher pH for cationic dyes on TiO₂. ias.ac.in
Concentration Optimization Balancing light penetration and substrate availability.Optimal catalyst and dye loading. mdpi.com

Electrochemical degradation utilizes an electrical current to drive oxidative processes. The degradation of pollutants can occur via direct electron transfer at the anode or through indirect oxidation by electro-generated species like hydroxyl radicals. arabjchem.org The efficacy of this process is heavily dependent on the anode material, with high-performance materials like boron-doped diamond (BDD) being particularly effective due to their ability to generate a high concentration of •OH. iwaponline.commdpi.com The degradation pathways typically involve initial attacks by hydroxyl radicals, leading to hydroxylation, followed by the cleavage of the azo bond and, ultimately, ring opening and mineralization. iwaponline.com The composition of the electrolyte is also influential; for instance, the presence of chloride ions can accelerate degradation through the formation of reactive chlorine species. iwaponline.com

Sonochemical degradation harnesses the power of acoustic cavitation, where the collapse of ultrasonically induced bubbles creates localized hot spots with extreme temperatures and pressures. mdpi.com These conditions facilitate the pyrolytic degradation of volatile pollutants and the generation of hydroxyl radicals from the dissociation of water molecules. cusat.ac.inaustinpublishinggroup.com For non-volatile dyes such as this compound, the degradation predominantly occurs at the interface of the cavitation bubbles and in the bulk solution through reactions with these hydroxyl radicals. mdpi.com Key operational parameters influencing sonochemical degradation include ultrasonic power and frequency, solution pH, and the presence of radical-promoting or -scavenging species. austinpublishinggroup.com

Biological Degradation and Bioremediation Approaches

Offering a more sustainable and cost-effective alternative, biological treatment methods employ the metabolic machinery of living organisms to remediate dye-contaminated environments.

A diverse array of microorganisms, including bacteria, fungi, and algae, have been identified for their capacity to decolorize azo dyes. neptjournal.commdpi.com The primary mechanism of microbial decolorization is the reductive cleavage of the azo bond (–N=N–), which is catalyzed by enzymes known as azoreductases. researchgate.net This process, which typically occurs under anaerobic or anoxic conditions, breaks the chromophore of the dye, leading to the formation of generally colorless aromatic amines. researchgate.net

Bacterial strains such as Bacillus sp., Pseudomonas sp., and Lysinibacillus sphaericus have been documented for their azo dye degradation capabilities. frontiersin.orgtandfonline.com White-rot fungi are particularly adept at degrading a broad spectrum of dyes due to their secretion of powerful, non-specific ligninolytic enzymes, including laccases and peroxidases. tandfonline.com

The use of isolated enzymes for dye degradation is an area of growing interest, as it can offer higher reaction rates and greater operational stability. nih.gov Peroxidases, for example, have been effectively used for the degradation and precipitation of various azo dyes. ijplantenviro.com

Table 2: Selected Microorganisms and Enzymes in Azo Dye Bioremediation
BiocatalystOrganism/SourceKey Enzymatic ActivityTarget Dye TypeReference(s)
Bacteria Lysinibacillus sphaericusAzoreductaseAzo Dyes frontiersin.org
Bacteria Bacillus speciesVarious reductasesAzo Dyes tandfonline.com
Fungi White-Rot FungiLaccases, PeroxidasesVarious Dyes tandfonline.com
Enzyme PeroxidasesPeroxidase activityAzo Dyes ijplantenviro.com
Enzyme AzoreductasesReductive cleavageAzo Dyes researchgate.net

Phytoremediation leverages plants and their associated rhizosphere microorganisms to remove, degrade, or sequester pollutants from soil and water. periodikos.com.br For textile dyes, phytoremediation can occur through several mechanisms, including phytoaccumulation (uptake into plant tissues), phytodegradation (breakdown within the plant), and rhizodegradation (degradation in the root zone). hanyang.ac.kr

Research has shown that certain plants, when exposed to textile dyes, can enhance the activity of degradative enzymes such as laccases, peroxidases, and azoreductases within their tissues. hanyang.ac.kr Plants like Vetiveria zizanioides have demonstrated the ability to treat textile effluents, significantly reducing their color and toxicity. hanyang.ac.kr Additionally, plant-based biomass, such as pine tree leaves, has been used as a biosorbent and has shown a high affinity for cationic dyes structurally similar to this compound. mdpi.com

Identification and Structural Elucidation of this compound Degradation Intermediates and Byproducts

A critical aspect of evaluating any degradation technology is the identification of the intermediate and final byproducts to ensure that the treatment process does not generate compounds more toxic than the original dye. Advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for this purpose. researchgate.netmdpi.com

The degradation of azo dyes typically begins with the cleavage of the azo linkage, yielding aromatic amines. frontiersin.orgaalto.fi Subsequent reactions, driven by the specific degradation process (e.g., hydroxylation in AOPs), lead to a cascade of smaller intermediates. iwaponline.com For instance, GC-MS analysis following the microbial degradation of certain azo dyes has identified byproducts such as (2Z)-but-2-ene, 1,3,5-triazine, and various phenolic compounds. frontiersin.org The ultimate objective of these remediation strategies is the complete mineralization of this compound into benign products like carbon dioxide, water, and inorganic ions. acs.org

Table 3: Analytical Techniques and Identified Byproducts in Azo Dye Degradation
Analytical TechniqueCommon Byproducts IdentifiedReference(s)
Gas Chromatography-Mass Spectrometry (GC-MS) Aromatic amines, phenolic derivatives, (2Z)-but-2-ene, 1,3,5-triazine frontiersin.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Hydroxylated intermediates, decarboxylated products, smaller organic acids iwaponline.com

Environmental Impact Assessment Methodologies Applied to this compound-Containing Effluents

The environmental impact assessment of effluents containing this compound, a cationic azo dye, involves a multi-faceted approach to determine its potential harm to ecosystems. Methodologies focus on evaluating its ecotoxicity, genotoxicity, biodegradability, and the efficacy of various remediation techniques. These assessments are crucial for establishing environmental safety standards and guiding wastewater treatment strategies for industries utilizing this dye.

Ecotoxicity Assessment

Ecotoxicity studies are fundamental to understanding the direct impact of this compound on aquatic life. These assessments typically follow standardized protocols to determine the concentration of the dye that is lethal or causes adverse effects to representative aquatic organisms from different trophic levels, such as algae, invertebrates, and fish.

Research Findings:

Studies on cationic dyes similar to this compound reveal significant toxicity to aquatic organisms. For instance, research on Basic Red 14, a cationic dye with a small molecular structure, demonstrated its effects on the green algae Chlorella sp. and the water flea Moina macrocopa. The 96-hour median effective concentration (EC50) for Chlorella sp. was found to be 10.88 mg/L, while the 48-hour median lethal concentration (LC50) for Moina macrocopa was 4.91 mg/L. researchgate.net The higher toxicity in water fleas was attributed to the small molecule size, which can more easily pass into the cell. researchgate.net Another related compound, Basic Red 51, showed an even higher toxicity to Daphnia magna, with a 48-hour EC50 of just 0.10 mg/L. uta.edu Such data indicates that cationic dyes as a class can be highly toxic, falling into the most severe aquatic toxicity categories under global classification systems. mdpi.com

The following table summarizes ecotoxicity data for cationic dyes structurally related to this compound, illustrating the typical results obtained from these assessment methodologies.

Test OrganismRelated CompoundEndpointConcentration (mg/L)Exposure Time
Moina macrocopa (Water Flea)Basic Red 14LC504.9148 hours
Chlorella sp. (Green Algae)Basic Red 14EC5010.8896 hours
Daphnia magna (Water Flea)Basic Red 51EC500.1048 hours

Genotoxicity Assessment

Genotoxicity testing is employed to determine if a substance can cause damage to the genetic material (DNA) of cells, which can lead to carcinogenic or mutagenic effects. For azo dyes like this compound, this is a critical concern due to the potential for the dye to break down into harmful aromatic amines. canada.ca Standard methodologies include in vitro and in vivo assays such as the Comet assay and the micronucleus test. service.gov.ukservice.gov.uk

Research Findings:

The Comet assay, or single-cell gel electrophoresis, is a sensitive method used to detect DNA strand breaks in individual cells exposed to a potential genotoxin. oup.comnih.gov In a typical assessment, cells from a target organ are embedded in agarose, lysed, and subjected to electrophoresis; damaged DNA fragments migrate, forming a "comet tail" whose length and intensity correlate with the extent of DNA damage. oup.comoup.com While specific in vivo genotoxicity data for this compound is not prominent in the literature, the assessment framework for related azo dyes is well-established. For example, a battery of genotoxicity tests on the related compound Basic Red 76 found it to be generally not genotoxic. cir-safety.org Conversely, other azo dyes have shown genotoxic potential in human hepatoma (HepG2) cells. mdpi.com The assessment strategy often involves an initial in vitro screening followed by in vivo tests in relevant tissues (e.g., liver, gastrointestinal tract) if a positive result is found, to confirm if the effect occurs in a whole organism. service.gov.ukoup.com

Biodegradation and Detoxification Analysis

Assessing the biodegradability of this compound is essential for understanding its persistence in the environment. These studies evaluate the ability of microorganisms to break down the complex dye molecule into simpler, non-toxic compounds.

Research Findings:

A study on the biodegradation of Disperse Red 54, a closely related disperse dye, utilized the bacterium Brevibacillus laterosporus. nih.gov Under optimized conditions of pH 7 and 40°C, the bacterium achieved 100% decolorization of a 50 mg/L dye solution within 48 hours. nih.gov The degradation was confirmed by monitoring the activity of key enzymes like tyrosinase and NADH-DCIP reductase, which increased significantly during the process. nih.gov Analysis using High-Pressure Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) confirmed the transformation of the parent dye into a simpler final product, N-(1λ(3)-chlorinin-2-yl)acetamide. nih.gov Crucially, a phytotoxicity assessment showed that the resulting metabolites were non-toxic to plants, signifying a complete detoxification process. nih.govtci-thaijo.org

The following table details the findings from the biodegradation study of Disperse Red 54.

ParameterCondition/Finding
MicroorganismBrevibacillus laterosporus
CompoundDisperse Red 54 (50 mg/L)
Decolorization Efficiency100%
Time for Decolorization48 hours
Optimal pH7.0
Optimal Temperature40°C
Identified MetaboliteN-(1λ(3)-chlorinin-2-yl)acetamide
Phytotoxicity of MetabolitesNon-toxic

Remediation Efficacy via Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are chemical treatment methods used to degrade persistent organic pollutants like this compound. These processes generate highly reactive hydroxyl radicals (·OH) that can break down the complex chromophore structure of the dye, leading to decolorization and mineralization. Assessing the effectiveness of AOPs such as ozonation, UV/H₂O₂, and Fenton processes is a key part of the environmental impact framework, as it determines the feasibility of treating effluents containing this dye.

Research Findings:

The efficiency of AOPs is highly dependent on parameters like pH, initial dye concentration, and oxidant dosage. For example, studies on other red dyes show that hybrid AOPs are highly effective. The HC/Fenton (Hydrodynamic Cavitation/Fenton) process achieved complete decolorization of Allura Red within one minute and a 76.43% reduction in Chemical Oxygen Demand (COD). researchgate.net In another study on a reactive red dye effluent, ozonation for 60 minutes at pH 3 resulted in a 54% COD removal, which increased at higher pH levels due to the enhanced generation of hydroxyl radicals. pjoes.com The combination of UV and ozone (O₃/UV) has also been shown to significantly enhance degradation compared to either process alone. pjoes.com

The table below presents findings from various AOPs applied to different red dye effluents, showcasing the data used to evaluate treatment efficacy.

AOP MethodTarget DyeKey ConditionDegradation/Removal EfficiencyTime
HC/FentonAllura RedpH 3, 5 bar pressure100% decolorization1 min
OzonationRed CI-5BpH 354% COD Removal60 min
UV/H₂O₂Allura RedpH 368.9% degradationNot specified
Pulsed Light/H₂O₂Azo Dyes25 light pulses>50% decolorizationNot specified
UV/COP (Catalytic Ozonation)Acid Red 18pH 5, 25 mg/L dye97% removal40 min

Advanced Analytical Methodologies for Basic Red 54 Research

Advanced Spectroscopic Techniques for Mechanistic Elucidation (Beyond Basic Identification)

Spectroscopy serves as a fundamental tool for probing the molecular structure and dynamics of Basic Red 54. numberanalytics.comslideshare.net Advanced spectroscopic methods move beyond simple identification to unravel the intricate details of its chemical transformations and photophysical processes. numberanalytics.comslideshare.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring chemical reactions in real-time. libretexts.orgbath.ac.ukmdpi.com It provides detailed structural information, allowing for the identification of reactants, products, and transient intermediates. mdpi.comresearchgate.net For instance, 1H NMR spectroscopy can track the progress of reactions involving this compound by observing changes in the chemical shifts and signal intensities of specific protons. bath.ac.uk The use of benchtop NMR spectrometers has made this technique more accessible for online reaction monitoring. bath.ac.uk

High-Resolution Mass Spectrometry (HRMS) offers exceptional mass accuracy, enabling the precise determination of elemental compositions. frontiersin.org This capability is invaluable for identifying unknown byproducts and degradation products in reactions involving this compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of chromatography with the detection capabilities of mass spectrometry, providing a robust platform for analyzing complex reaction mixtures. numberanalytics.comresearchgate.net HRMS can distinguish between compounds with the same nominal mass, which is crucial for accurate identification in complex matrices.

Table 1: Comparison of NMR and HRMS for Reaction Monitoring

FeatureNuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Principle Exploits magnetic properties of atomic nuclei. libretexts.orgMeasures mass-to-charge ratio with high precision.
Information Provided Detailed molecular structure, connectivity, and quantitative data. numberanalytics.combath.ac.ukElemental composition, molecular weight, and structural information through fragmentation. frontiersin.org
Application Real-time monitoring of reaction kinetics and intermediates. mdpi.comchemrxiv.orgIdentification of products, byproducts, and unknown compounds. myadlm.org
Strengths Non-destructive, quantitative. bath.ac.ukHigh sensitivity and specificity. frontiersin.org
Limitations Lower sensitivity compared to MS.Can be destructive to the sample.

Time-resolved spectroscopy is essential for studying the transient states and rapid processes that occur when this compound absorbs light. uni-bonn.dersc.org These techniques can track the fate of the molecule from its initial excited state through various relaxation pathways, including fluorescence, intersystem crossing, and photochemical reactions. uni-bonn.dersc.org

Time-resolved infrared (IR) spectroscopy, for example, provides structural information on short-lived intermediates by monitoring changes in vibrational frequencies. uzh.chunipr.it This method is particularly useful for understanding the conformational changes that can occur in the excited state. uzh.ch Ultrafast techniques, operating on picosecond and femtosecond timescales, can capture the earliest events following photoexcitation. rsc.orgunipr.it The combination of experimental data with quantum chemistry calculations allows for a detailed mapping of the potential energy surfaces and the identification of key intermediates and transition states in the photochemical pathways of molecules like this compound. rsc.org

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring

Chromatographic Separations and Detection Methods for Complex Matrices (e.g., HPLC, GC-MS)

The analysis of this compound in real-world samples, such as industrial effluents or dyed textiles, often requires its separation from a multitude of other components. Chromatographic techniques are the cornerstone for such separations. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile compounds like this compound. chromtech.comthieme-connect.comsigmaaldrich.com Reversed-phase HPLC, often utilizing C18 columns, is a common mode of separation. nih.gov The choice of mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is critical for achieving optimal separation. thieme-connect.com Detection is commonly performed using UV-Vis or photodiode array (PDA) detectors. nih.gov The coupling of HPLC with mass spectrometry (LC-MS) significantly enhances analytical capabilities by providing mass information for each separated component. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. diabloanalytical.commdpi.com While this compound itself is not typically volatile, GC-MS can be employed to analyze its degradation products, which may be more amenable to this technique. researchgate.net The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass spectra. phcogj.com Analysis of the degradation products of dyes by GC-MS has been shown to identify smaller molecules formed during the breakdown process. researchgate.net

Table 2: Chromatographic Methods for this compound Analysis

TechniquePrincipleTypical Application for this compoundDetector(s)
HPLC Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. sigmaaldrich.comQuantification and purification of this compound in various samples. thieme-connect.comUV-Vis, PDA, MS. nih.gov
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. diabloanalytical.comIdentification of volatile degradation products of this compound. researchgate.netMass Spectrometer. phcogj.com

Electrochemical and Sensor-Based Detection of this compound

Electrochemical methods offer a sensitive and often low-cost approach for the detection of electroactive compounds like this compound. mdpi.com These techniques rely on the oxidation or reduction of the analyte at an electrode surface, generating a measurable electrical signal. mdpi.com Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are common electrochemical techniques used to study the redox behavior of molecules and for quantitative analysis. mdpi.com

The development of chemical sensors provides a means for rapid and selective detection of specific analytes. mdpi.com For the detection of dyes, sensor platforms can be designed based on various principles, including electrochemical, optical, and colorimetric methods. mdpi.comrsc.org For instance, an electrochemical sensor might utilize a modified electrode that enhances the electrochemical response of this compound, thereby increasing the sensitivity and selectivity of the measurement. researchgate.net Surface-enhanced Raman spectroscopy (SERS) has also been employed for the sensitive detection of dyes, where the adsorption of the analyte onto a nanostructured metal surface greatly enhances its Raman signal. mdpi.com

Computational and Theoretical Investigations of Basic Red 54

Quantum Chemical Calculations of Basic Red 54 Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of dye molecules. researchgate.netsciencepublishinggroup.com By solving approximations of the Schrödinger equation, these methods can predict a variety of molecular properties. For this compound, such calculations can determine the distribution of electrons within the molecule, identify the most likely sites for chemical reactions, and predict its spectroscopic characteristics.

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. frontiersin.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical reactivity and stability. acs.org A smaller gap generally implies higher reactivity.

Theoretical calculations can also generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas representing electron-poor regions (susceptible to nucleophilic attack). acs.org This information is vital for understanding how this compound will interact with other molecules. acs.org

Table 1: Calculated Electronic Properties of a Hypothetical Azo Dye

ParameterValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating capacity
LUMO Energy-2.5 eVIndicates electron-accepting capacity
HOMO-LUMO Gap3.7 eVRelates to chemical reactivity and stability
Dipole Moment5.8 DMeasures the overall polarity of the molecule

Molecular Dynamics Simulations of this compound Dye-Substrate Binding and Aggregation Phenomena

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of atoms and molecules over time. acs.orgnih.gov This technique is particularly useful for studying the binding of dyes like this compound to substrates and the phenomenon of dye aggregation. researchgate.netnih.govpageplace.de

In the context of dyeing processes, MD simulations can model the interaction between a single this compound molecule and a polymer chain of a textile fiber, such as polyacrylonitrile (B21495) (a common substrate for basic dyes). These simulations can reveal the specific binding sites on the fiber, the orientation of the dye molecule upon binding, and the strength of the interaction, often quantified by calculating the binding free energy. osti.gov Key intermolecular forces, such as electrostatic interactions, van der Waals forces, and hydrogen bonds, that govern the binding process can be identified and analyzed.

Prediction of this compound Degradation Pathways and Reaction Energetics

Computational methods can be employed to predict the likely degradation pathways of this compound in the environment. This involves identifying the most susceptible bonds in the molecule to chemical or biological attack and simulating the subsequent reactions. opentextbc.cawikipedia.org Techniques like DFT can be used to calculate the activation energies for various potential degradation reactions. msu.edu The reaction pathway with the lowest activation energy is generally the most favorable. msu.edu

For azo dyes like this compound, a primary degradation mechanism is the reductive cleavage of the azo bond (-N=N-). Computational studies can model this reaction, often involving a series of steps with radical intermediates. msu.edu The energetics of each step can be calculated to build a comprehensive reaction profile. nih.gov This helps in understanding how the dye breaks down into smaller, potentially less colored and less harmful, molecules. Other degradation pathways, such as oxidation of the aromatic rings or other functional groups, can also be computationally explored. nih.gov

Table 2: Hypothetical Reaction Energetics for Azo Bond Cleavage

Reaction StepActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Initial electron transfer15.2-5.8
Protonation of azo group8.7-12.3
Cleavage of N-N bond21.5-35.1
Formation of final products5.1-20.4

Development of Predictive Models for this compound Environmental Behavior

Building on the insights from quantum chemical calculations and degradation pathway analysis, researchers can develop predictive models for the environmental behavior of this compound. naturalengland.org.ukplos.org These models aim to forecast the dye's fate and transport in various environmental compartments, such as water and soil.

Quantitative Structure-Activity Relationship (QSAR) models are a common approach. These statistical models correlate the structural and physicochemical properties of a chemical (many of which can be calculated computationally) with its environmental behavior or toxicity. For this compound, a QSAR model could be developed to predict its biodegradability, its potential for bioaccumulation, or its toxicity to aquatic organisms based on descriptors like its octanol-water partition coefficient (logP), molecular weight, and calculated electronic properties.

More complex models can integrate data on the dye's degradation kinetics, its sorption to soil and sediment particles (which can be studied with MD simulations), and its transport through water systems. These models are valuable tools for environmental risk assessment, helping to predict the potential impact of this compound on ecosystems and to inform strategies for wastewater treatment and pollution control. redalyc.orgunifi.it The development of such predictive models is an active area of research aimed at designing more environmentally benign dyes.

Advanced Applications and Functional Materials Incorporating Basic Red 54

Functionalization of Polymeric and Nanomaterials with Basic Red 54

The integration of dyes like this compound onto polymers and nanomaterials can impart new functionalities, leading to the development of advanced materials with tailored properties. researchgate.net The inert nature of many commercial polymers and nanomaterials often requires surface modification to improve their physicochemical properties for specific applications. researchgate.net This functionalization allows for the grafting of specific molecules, like dyes, to enhance material performance. researchgate.net

Functionalization of Polymers:

The covalent modification of preformed conducting polymers is a common strategy to alter their properties. nih.gov Techniques such as electrophilic aromatic substitution can be performed on the non-conductive forms of polymers like polyaniline (PANI) and polypyrrole (PPy). nih.gov For a cationic dye like this compound, it could potentially be incorporated into a polymer matrix through several methods:

Covalent Bonding: Creating covalent bonds between the dye molecule and the polymer backbone ensures durability and prevents leaching. researchgate.net This can be achieved through reactions targeting functional groups on both the polymer and the dye.

Non-covalent Interactions: Electrostatic interactions, hydrogen bonding, or van der Waals forces can also be used to immobilize the dye onto a polymer surface. The cationic nature of this compound makes it suitable for interaction with anionic polymers.

Polymer Encapsulation: The dye can be encapsulated within a polymer matrix, a method often used in drug delivery and for creating colored polymer microspheres. acs.org

An example of polymer functionalization involves the modification of polyisobutylene (B167198) (PIB), a non-polar polymer, to incorporate dye molecules. core.ac.uk While direct reactions with azo dyes were explored, the concept of modifying a polymer to carry a chromophore is well-established. core.ac.uk

Functionalization of Nanomaterials:

Nanomaterials, including metal nanoparticles, silica (B1680970) nanoparticles, and carbon-based nanomaterials like graphene, offer a high surface-area-to-volume ratio, making them excellent platforms for dye functionalization. wikipedia.orgmdpi.com The properties of nanomaterials can be significantly different from their bulk counterparts; for instance, gold nanoparticles can appear red or black in solution. wikipedia.orgrsc.org

The functionalization of nanomaterials with dyes like this compound can be achieved through:

Surface Adsorption: Dyes can be adsorbed onto the surface of nanoparticles through electrostatic or other non-covalent forces. mdpi.com

Covalent Grafting: Similar to polymers, dyes can be covalently attached to the surface of nanomaterials that have been pre-functionalized with reactive groups. researchgate.net

Layer-by-Layer Assembly: This technique involves the sequential adsorption of oppositely charged species, which could be used to create multilayer coatings of a cationic dye like this compound and an anionic polyelectrolyte on a nanomaterial surface.

The resulting dye-functionalized nanomaterials could have applications in areas such as catalysis, sensing, and optoelectronics. wikipedia.org For example, red phosphorus nanomaterials are studied for their potential in energy storage and photocatalysis. acs.org

Table 1: Potential Methods for Functionalizing Polymers and Nanomaterials with this compound

Method Description Potential Advantage
Covalent Grafting Formation of a stable chemical bond between the dye and the substrate (polymer or nanomaterial). High stability, prevents dye leaching. researchgate.net
Electrostatic Adsorption Use of attractive forces between the cationic dye and a negatively charged substrate surface. Simple process, reversible under certain conditions.
Encapsulation Trapping of dye molecules within the three-dimensional matrix of a polymer. Protects the dye from the external environment. acs.org
Layer-by-Layer Assembly Sequential deposition of alternating layers of cationic dye and anionic polymers/nanoparticles. Precise control over film thickness and composition.

Integration into Smart Textiles and Advanced Coloring Technologies

Smart textiles are fabrics that can sense and react to environmental stimuli. researchgate.netmdpi.com This responsiveness can manifest as changes in color, conductivity, or shape. mdpi.com The integration of dyes like this compound into textiles can be approached through advanced coloring technologies that impart functional properties beyond simple aesthetics.

Smart Textiles:

The development of smart textiles often involves incorporating materials that respond to stimuli such as heat, light (photochromism), or chemical changes (halochromism). aip.org For instance, textiles coated with specific enzymes or photoactive materials like titanium dioxide can exhibit self-cleaning properties. aip.org

Potential integration of this compound into smart textiles could include:

Chromo-responsive Textiles: While this compound is not inherently chromo-responsive, it could be part of a system that changes color. For example, it could be encapsulated in microcapsules that release the dye or change their optical properties in response to a stimulus.

UV-Protective Fabrics: Dyes that absorb in the UV-visible region can contribute to the UV-protective properties of textiles. redalyc.org The incorporation of UV-absorbing compounds into textile fibers is a common strategy to enhance their sun protection factor. redalyc.org

Sensor Textiles: A textile could be functionalized with a system where the color of this compound is modulated by the presence of a specific analyte, acting as a wearable chemical sensor. aip.org

Advanced Coloring Technologies:

Modern dyeing technologies aim for more sustainable and functional outcomes. Supercritical CO2 dyeing, for example, is an environmentally friendly method for dyeing polyester (B1180765) fibers that could potentially be adapted for functional dyes. This technique could be used to impregnate polyester fabrics with functional agents in a single, resource-efficient step.

Other advanced coloring concepts include:

Digital Printing: Inkjet printing allows for the precise application of dye-containing inks onto textile surfaces, enabling the creation of complex patterns and functional gradients.

Structural Color: This phenomenon arises from the interaction of light with micro- or nanostructures, rather than from pigments. While not a direct application of this compound, the dye could be used in conjunction with photonic structures to modify or enhance the perceived color.

Use as a Chemical Probe or Indicator in Non-Biological Analytical Systems

A chemical probe is a small molecule used to study and manipulate a biological or chemical system. tandfonline.com An effective probe should exhibit high potency and selectivity for its target. tandfonline.com In non-biological systems, dyes are often used as indicators for chemical analysis, for example, in titrations or for detecting the presence of specific ions or molecules.

This compound, also known as Neutral Red in some contexts, has indicator properties. scharlab.comscharlab.com Neutral Red is used as a pH indicator, with a transition range from pH 6.8 (violet-red) to pH 8.0 (yellow-orange). merckmillipore.com

Potential applications in non-biological analytical systems include:

pH Sensing: The inherent pH-sensitive color change of this compound (as Neutral Red) allows its use as a visual pH indicator in various chemical processes and environmental monitoring. merckmillipore.com

Metal Ion Detection: Cationic dyes can interact with certain metal anions or complex metal ions, leading to a change in their spectral properties. This principle could be exploited to develop a colorimetric sensor for specific metal ions in industrial or environmental samples.

Solvatochromic Probes: The absorption and emission spectra of some dyes are sensitive to the polarity of the solvent. If this compound exhibits solvatochromism, it could be used to probe the polarity of non-biological microenvironments.

The development of fluorescent probes, in particular, is a rapidly growing field. acs.org These probes allow for highly sensitive detection of analytes. While this compound's native fluorescence might be modest, its structure could potentially be modified to create derivatives with enhanced fluorescence and specificity for use as chemical probes. nih.gov

Optoelectronic and Photonic Applications of this compound Derivatives

The search for new organic materials for optoelectronic and photonic applications is driven by the need for low-cost, flexible, and easily processable devices. mdpi.com Organic molecules with extended π-conjugated systems can exhibit interesting electronic and optical properties, making them suitable for applications such as organic light-emitting diodes (OLEDs), solar cells, and nonlinear optical devices. mdpi.commdpi.com

While this compound itself may not be optimized for these applications, its core chemical structure could serve as a scaffold for designing new derivatives with tailored properties. The functionalization of a core chromophore is a common strategy to tune its electronic energy levels, absorption and emission wavelengths, and charge transport characteristics. mdpi.comresearchgate.net

Potential Optoelectronic Applications:

Organic Light-Emitting Diodes (OLEDs): Derivatives of various dye classes, such as carbazoles and phenanthrenes, are used as emitters or host materials in OLEDs. mdpi.comacademie-sciences.fr By modifying the structure of this compound, it might be possible to create derivatives that emit light efficiently in the red part of the spectrum, a key color for full-color displays.

Dye-Sensitized Solar Cells (DSSCs): In DSSCs, a dye absorbs light and injects an electron into a semiconductor material. The development of new sensitizer (B1316253) dyes is crucial for improving the efficiency of these solar cells. Derivatives of this compound could potentially be designed to have strong absorption in the visible spectrum and appropriate energy levels for efficient electron injection.

Potential Photonic Applications:

Nonlinear Optics (NLO): Materials with high nonlinear optical responses are used for applications like optical frequency conversion and optical switching. mdpi.com Organic molecules, particularly those with donor-acceptor structures, can exhibit significant NLO properties. acs.org Theoretical and experimental studies on various organic dyes have shown their potential in this area. mdpi.comacs.org Derivatives of this compound could be synthesized and screened for their NLO properties.

Optical Limiting: Materials that exhibit strong two-photon absorption can be used in optical limiting devices, which protect sensitive optical components from high-intensity laser light. mdpi.com

Table 2: Potential Optoelectronic and Photonic Applications for this compound Derivatives

Application Area Required Property Potential Role of this compound Derivatives
OLEDs High photoluminescence quantum yield, suitable energy levels. Could serve as red-emitting materials. mdpi.comacademie-sciences.fr
DSSCs Strong light absorption, efficient electron injection. Could act as sensitizer dyes. mdpi.com
Nonlinear Optics High molecular hyperpolarizability. Could be used for optical frequency conversion. mdpi.com
Optical Waveguides Low optical loss in the near-infrared (NIR) region. NIR-absorbing derivatives could be developed. spiedigitallibrary.org

Challenges and Future Research Directions in Basic Red 54 Studies

Methodological Innovations in Basic Dye Research

Research into the treatment of wastewater containing basic dyes has led to significant methodological innovations aimed at efficient and complete degradation. These methods largely focus on overcoming the limitations of conventional treatments, which are often ineffective against the complex and stable structures of synthetic dyes.

Advanced Oxidation Processes (AOPs): AOPs are a class of chemical treatment techniques designed to eliminate organic pollutants in water through the generation of highly reactive hydroxyl radicals (HO•). ajast.net These radicals are powerful, non-selective oxidizing agents that can break down complex dye molecules into simpler, less harmful compounds, and ultimately mineralize them into CO2 and H2O. mdpi.com AOPs can be broadly categorized into photochemical and non-photochemical processes.

Innovations in AOPs include a variety of methods, each with specific mechanisms and applications. mdpi.com

Advanced Oxidation Process (AOP) Description Key Reactants/Components Reference(s)
Fenton/Photo-Fenton Uses ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), producing hydroxyl radicals. The photo-Fenton process enhances radical production with UV light.Fe²⁺, H₂O₂ (UV light for Photo-Fenton) mdpi.commdpi.com
Ozonation (O₃) Utilizes ozone as a strong oxidant. Can be combined with UV light or H₂O₂ to increase hydroxyl radical generation and improve degradation efficiency.Ozone (O₃), (UV light, H₂O₂ for enhanced processes) pjoes.commdpi.com
Photocatalysis Employs a semiconductor catalyst (e.g., TiO₂) which, upon UV irradiation, generates electron-hole pairs that react with water and oxygen to form hydroxyl radicals.Semiconductor (e.g., TiO₂), UV Light mdpi.com
Electrochemical Oxidation Degrades pollutants through direct oxidation at the anode surface or indirect oxidation by electro-generated species like active chlorine or hydroxyl radicals. nih.govacs.org Anodes with high oxygen overvoltage, such as boron-doped diamond (BDD), are particularly effective. acs.orgcapes.gov.brElectrodes (e.g., BDD, Pt, DSA®), Electrical Current nih.govacs.org
UV/H₂O₂ Involves the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals. It is considered a highly effective method for decolorization.UV Light, H₂O₂ pjoes.com

Adsorption Techniques: Adsorption is a popular and simple technique for dye removal due to its efficiency, economic feasibility, and the availability of diverse adsorbent materials. mdpi.com Research focuses on developing low-cost adsorbents with high surface area and specific functionalities for dye binding. frontiersin.orgrsc.org Materials like bentonite (B74815) clay, activated carbon, and various biomass-based sorbents have shown high adsorption capacities for basic dyes. mdpi.comfrontiersin.orgacs.org The mechanism often involves electrostatic interactions between the cationic dye and negatively charged sites on the adsorbent surface, as well as ion exchange. rsc.orgacs.org For instance, studies on C.I. Basic Red 46 removal using a carbon-silica composite demonstrated a temperature-dependent adsorption capacity, indicating an endothermic and spontaneous process. mdpi.com

Bioremediation: Bioremediation utilizes microorganisms like bacteria, fungi, and algae to decolorize and degrade dyes. jabonline.inenvirobiotechjournals.com This eco-friendly approach can involve biosorption (adsorption onto microbial biomass) or biodegradation, where enzymes break down the dye structure. acs.orgnih.gov Research has identified specific microbial strains and enzymes, such as azoreductases, laccases, and peroxidases, that are effective against azo dyes. nih.govresearchgate.net For example, the bacterium Brevibacillus laterosporus achieved 100% decolorization of Disperse Red 54 by inducing enzymes like tyrosinase and NADH--DCIP reductase. nih.gov

Addressing Environmental Persistence and Recalcitrant Byproducts of Basic Red 54

A significant challenge in the study of this compound is its environmental persistence and the formation of potentially hazardous byproducts during degradation. nih.gov

Environmental Persistence: Synthetic dyes are designed to be stable against light, heat, and chemical attack, which contributes to their persistence in the environment. nih.gov Azo dyes, a class that includes many red colorants, can be particularly recalcitrant to biodegradation under aerobic conditions. nih.govnih.gov The persistence of a chemical is its ability to remain intact in the environment for extended periods. living-future.org Factors influencing persistence include the complexity of the molecular structure and the environmental conditions. researchgate.netpnas.org Dyes discharged into water bodies can reduce light penetration, affecting aquatic photosynthesis, and may exhibit toxicity to marine life. nih.gov

Recalcitrant Byproducts: While treatment methods like AOPs or bioremediation can decolorize wastewater, they may not achieve complete mineralization. mdpi.comscielo.br The partial breakdown of the parent dye molecule can lead to the formation of intermediate byproducts. scielo.bracs.org In some cases, these byproducts can be more recalcitrant or even more toxic than the original dye. scielo.br For example, the reductive cleavage of azo bonds (–N=N–) can produce aromatic amines, a class of compounds known to include carcinogenic and mutagenic substances. nih.govnih.gov

The degradation of Disperse Red 54 by Brevibacillus laterosporus was shown to yield a simpler final product, N-(1λ(3)-chlorinin-2-yl)acetamide, which proved to be non-toxic in phytotoxicity tests. nih.gov However, the degradation of other dyes, like Reactive Blue 4, can lead to a series of intermediate compounds before complete mineralization is achieved. scielo.br The identification and management of these recalcitrant byproducts are critical for ensuring that water treatment processes truly lead to detoxification. acs.org

Degradation Challenge Description Associated Issues Reference(s)
Environmental Persistence The ability of the dye molecule to resist degradation and remain in the environment for long periods.Reduced light penetration in water, bioaccumulation, long-term ecosystem exposure. nih.govliving-future.org
Recalcitrant Intermediates Stable breakdown products formed during partial degradation that are resistant to further treatment.Incomplete mineralization, continued presence of organic pollutants in treated effluent. scielo.bracs.org
Formation of Toxic Byproducts Generation of new compounds during degradation that may be more harmful than the parent dye.Production of aromatic amines from azo dye cleavage, potential for mutagenic and carcinogenic effects. nih.govnih.gov

Development of Sustainable Synthesis and Application Strategies for this compound

In line with the principles of green chemistry, there is a growing focus on developing sustainable methods for both the synthesis and application of dyes like this compound. refashion.fr

Sustainable Synthesis: The traditional synthesis of dyes often involves petrochemical feedstocks, hazardous reagents, and energy-intensive processes. nih.gov Sustainable synthesis strategies aim to address these issues through several approaches:

Use of Greener Solvents and Catalysts: Replacing toxic organic solvents with greener alternatives like water or supercritical fluids. refashion.fr Research has explored using inexpensive and reusable catalysts, such as red brick clay, for organic synthesis, which can offer high yields in aqueous media. researchgate.net

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can accelerate reaction rates and reduce energy consumption compared to conventional heating. aidic.it

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals. While much of this research is in early stages for complex dyes, it represents a key direction for the future. mdpi.com

Sustainable Application: Innovation also extends to the dyeing process itself, which is a major consumer of water, energy, and chemicals in the textile industry. mdpi.com New technologies are being developed to improve the efficiency and reduce the environmental footprint of dye application. refashion.fr These include:

Water-Free Dyeing: Technologies like supercritical carbon dioxide dyeing eliminate the need for water in the dyeing process, drastically reducing wastewater generation. refashion.fr

Improved Dye Fixation: Enhancing the affinity of dyes for fibers to increase uptake and reduce the amount of dye lost to wastewater. This can involve surface modification of textiles using techniques like UV or plasma treatment. mdpi.com

Dye Recycling: Developing methods to recover and reuse dyes from wastewater or at the end of a product's life, contributing to a circular economy model. refashion.fr

Interdisciplinary Approaches to this compound Chemistry and Environmental Science

Addressing the complex challenges associated with this compound requires an interdisciplinary approach that integrates knowledge and methodologies from multiple scientific fields. facultyfocus.comadvantere.org Such collaboration breaks down traditional boundaries between disciplines to foster more holistic and effective solutions. mdpi.com

An interdisciplinary framework for studying this compound involves a synergistic partnership between chemistry and environmental science:

Chemistry: Chemists can focus on the molecular level. This includes designing and synthesizing novel dye molecules with built-in biodegradability, reducing their persistence. They can also develop and optimize sustainable synthesis routes and innovative degradation technologies like AOPs and novel catalysts. nih.govsioc-journal.cn

Environmental Science: Environmental scientists can assess the real-world impact of the dye. This involves studying the fate and transport of this compound and its degradation byproducts in different environmental compartments (water, soil, sediment). researchgate.net They conduct ecotoxicological studies to understand the effects on various organisms and ecosystems, providing crucial data that can guide chemists in designing safer chemicals. nih.gov

This collaborative loop, where environmental impact data informs chemical design and new chemical technologies are assessed for their environmental performance, is essential. For example, a chemist might develop a new, more easily degradable red dye. An environmental scientist would then test its persistence, byproduct formation, and toxicity in simulated environmental conditions. The results would feed back to the chemist for further refinement. This integrated approach ensures that solutions are not only scientifically advanced but also environmentally robust and sustainable.

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for optimizing the synthesis of Basic Red 54, and how can reaction parameters be systematically evaluated?

  • Methodological Answer : Use factorial design (e.g., Taguchi or Box-Behnken) to vary parameters like temperature, pH, and reagent molar ratios. Analyze yield and purity via HPLC or spectrophotometry. Replicate experiments to assess reproducibility and employ ANOVA to identify statistically significant factors .
  • Key Considerations : Ensure characterization via NMR and FTIR to confirm structural integrity post-synthesis .

Q. Which spectroscopic and chromatographic techniques are suitable for characterizing this compound’s purity and structural stability?

  • Methodological Answer : Combine UV-Vis spectroscopy (to assess absorbance maxima) with reverse-phase HPLC (using C18 columns and methanol/water mobile phases) for purity analysis. For structural confirmation, employ FTIR (functional groups) and high-resolution mass spectrometry (HRMS) .
  • Validation : Cross-reference data with existing literature to validate novel findings .

Q. How can researchers assess the stability of this compound under varying environmental conditions (e.g., light, temperature)?

  • Methodological Answer : Conduct accelerated stability studies using controlled environmental chambers. Monitor degradation via kinetic modeling (e.g., zero-order or first-order decay) and identify degradation products via LC-MS. Include control samples to isolate environmental effects .

Advanced Research Questions

Q. What mechanistic insights can be derived from the pH-dependent degradation pathways of this compound, and how do these pathways conflict with existing models?

  • Methodological Answer : Use quantum chemical calculations (DFT) to model protonation states and reactive intermediates. Compare experimental degradation products (identified via LC-MS/MS) with computational predictions. Address contradictions by re-evaluating assumptions in solvent interaction models .
  • Data Integration : Systematically review prior studies to contextualize discrepancies .

Q. How can computational modeling (e.g., QSAR or molecular docking) predict the ecotoxicological effects of this compound on aquatic ecosystems?

  • Methodological Answer : Develop QSAR models using descriptors like logP and molecular weight. Validate predictions with in vitro assays (e.g., Daphnia magna toxicity tests). Compare computational outputs with experimental LC50 values to refine model accuracy .
  • Ethical Compliance : Ensure alignment with OECD guidelines for chemical safety assessments .

Q. What statistical approaches resolve contradictions in reported adsorption efficiencies of this compound across different nanomaterials?

  • Methodological Answer : Apply meta-analysis to aggregate data from heterogeneous studies. Use random-effects models to account for variability in nanomaterial surface areas and experimental conditions. Identify outliers via Cook’s distance analysis and reassess methodologies in conflicting studies .

Q. How do solvent polarity and dielectric constants influence the aggregation behavior of this compound, and what implications does this have for its photophysical properties?

  • Methodological Answer : Measure aggregation via dynamic light scattering (DLS) and fluorescence quenching assays. Correlate solvent dielectric constants (from computational simulations) with experimental spectral shifts. Use multivariate regression to isolate dominant factors .

Q. What protocols ensure reproducibility in scaling up this compound synthesis from laboratory to pilot-scale without compromising yield?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., mixing efficiency, temperature gradients). Use scale-down experiments to simulate large-scale conditions and optimize reactor design via computational fluid dynamics (CFD) .

Methodological Best Practices

  • Data Integrity : Archive raw datasets in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata to enable replication .
  • Error Analysis : Quantify uncertainties in spectroscopic measurements using propagation of error formulas and report confidence intervals .
  • Interdisciplinary Collaboration : Integrate chemical synthesis data with computational outputs to address mechanistic gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.